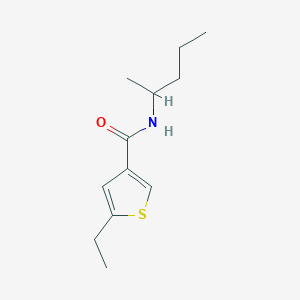![molecular formula C25H24Cl2N2O B4264693 1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine
描述
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing factor 1 (CRF1) receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine acts as a selective antagonist for the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the CRF1 receptor, 1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine reduces the release of stress hormones, such as cortisol, and thereby reduces the physiological and behavioral effects of stress.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the regulation of the body's stress response. It has been shown to reduce the release of stress hormones, such as cortisol, and to modulate the activity of the amygdala, a brain region involved in the processing of emotional stimuli.
实验室实验的优点和局限性
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine has several advantages for use in lab experiments, including its high selectivity for the CRF1 receptor and its ability to cross the blood-brain barrier. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for research on 1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine, including its potential therapeutic applications in other neurological disorders, such as post-traumatic stress disorder and chronic pain. Additionally, further research is needed to elucidate the mechanisms underlying its effects on the HPA axis and the amygdala, and to identify potential side effects and safety concerns associated with its use. Finally, efforts to develop new and more efficient synthesis methods for 1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine may help to reduce its cost and increase its accessibility for use in lab experiments and potential clinical applications.
科学研究应用
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. It has been shown to reduce anxiety-like behavior in animal models and has been suggested as a potential treatment for anxiety disorders in humans.
属性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N2O/c26-22-12-11-19(17-23(22)27)18-24(30)28-13-15-29(16-14-28)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,25H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMSIVSNPXHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B4264615.png)
![2-(3-butoxyphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B4264622.png)
![1-[(2-chlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4264627.png)

![methyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264651.png)
![1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane](/img/structure/B4264661.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264662.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264664.png)
![4-(2,4-dichlorophenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4264685.png)
![4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B4264701.png)



![6-({[2,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264728.png)